4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C29H23ClN2O5 and a molecular weight of 514.97 g/mol This compound is known for its unique structural features, which include a biphenyl group, a hydrazone linkage, and a chlorobenzoate ester
Preparation Methods
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl-4-yloxyacetyl hydrazone: This step involves the reaction of biphenyl-4-yloxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation with 2-methoxybenzaldehyde: The hydrazone is then condensed with 2-methoxybenzaldehyde under acidic conditions to form the hydrazinylidene intermediate.
Esterification with 2-chlorobenzoic acid: Finally, the intermediate is esterified with 2-chlorobenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Chemical Reactions Analysis
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate include:
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate: This compound has a similar structure but with different substituents on the phenyl ring and benzoate ester.
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-ethoxybenzoate: Another structurally related compound with variations in the ester group.
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate: This compound features a bromine atom instead of chlorine in the benzoate ester.
These similar compounds highlight the versatility of the biphenyl-4-yloxyacetyl hydrazone scaffold in generating a variety of derivatives with potentially diverse biological activities.
Properties
Molecular Formula |
C29H23ClN2O5 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C29H23ClN2O5/c1-35-27-17-20(11-16-26(27)37-29(34)24-9-5-6-10-25(24)30)18-31-32-28(33)19-36-23-14-12-22(13-15-23)21-7-3-2-4-8-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
InChI Key |
ZLEYDKZOYIZJRB-FDAWAROLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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